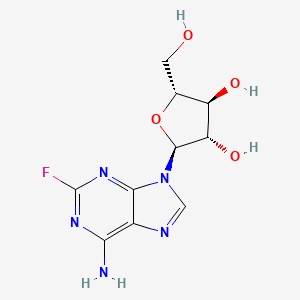

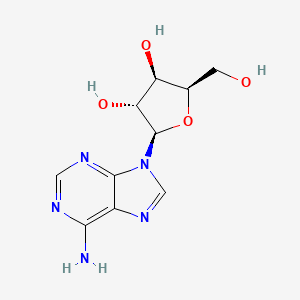

9-beta-D-Xylofuranosyladenine

Descripción general

Descripción

9-Beta-D-Xilofuranosil-Adenina: es un nucleósido de purina en el que la adenina está unida a la xilofuranosa a través de un enlace beta-N (9)-glucosídico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 9-Beta-D-Xilofuranosil-Adenina normalmente implica la glicosilación de adenina con xilofuranosa. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como la dimetilformamida (DMF), y un catalizador, como el trimetilsilil trifluorometanosulfonato (TMSOTf) . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del enlace glucosídico.

Métodos de Producción Industrial: La producción industrial de 9-Beta-D-Xilofuranosil-Adenina puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores y sistemas de purificación a escala industrial .

Análisis De Reacciones Químicas

Tipos de Reacciones: 9-Beta-D-Xilofuranosil-Adenina experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en la base de purina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los nucleófilos como el amoníaco (NH3) y varias aminas se pueden usar para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxo, formas reducidas del compuesto y nucleósidos de purina sustituidos .

Aplicaciones Científicas De Investigación

Química: En química, la 9-Beta-D-Xilofuranosil-Adenina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y vías .

Biología: En la investigación biológica, este compuesto se estudia por sus efectos sobre el metabolismo de los nucleótidos. Se ha demostrado que inhibe ciertas enzimas involucradas en la síntesis de nucleótidos, lo que lo convierte en una herramienta valiosa para estudiar los procesos celulares .

Medicina: Su capacidad para interferir con el metabolismo de los nucleótidos puede inhibir la replicación de virus y el crecimiento de células cancerosas .

Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de productos farmacéuticos y otros compuestos biológicamente activos. Sus propiedades únicas lo convierten en un intermedio valioso en la síntesis de diversos fármacos .

Mecanismo De Acción

El mecanismo de acción de la 9-Beta-D-Xilofuranosil-Adenina implica su incorporación en las vías del metabolismo de los nucleótidos. Actúa como un análogo de la adenosina, interfiriendo con la síntesis y función de los nucleótidos. Esta interferencia puede inhibir la replicación de virus y el crecimiento de células cancerosas al interrumpir su metabolismo de nucleótidos .

Objetivos y Vías Moleculares:

Comparación Con Compuestos Similares

Compuestos Similares:

Adenosina: Un nucleósido natural con estructura y función similares.

Vidarabina: Un fármaco antiviral que también actúa como un análogo de la adenosina.

Clofarabina: Un agente quimioterapéutico utilizado en el tratamiento de ciertos cánceres.

Unicidad: La 9-Beta-D-Xilofuranosil-Adenina es única debido a su enlace glucosídico específico y su capacidad para inhibir el metabolismo de los nucleótidos. Esto lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-GAWUUDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859028 | |

| Record name | Adenine xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-69-6 | |

| Record name | 9-β-D-Xylofuranosyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

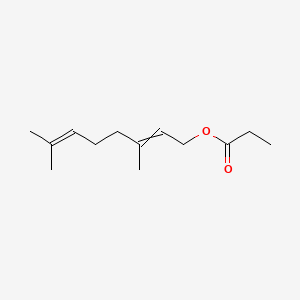

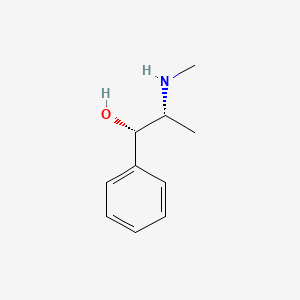

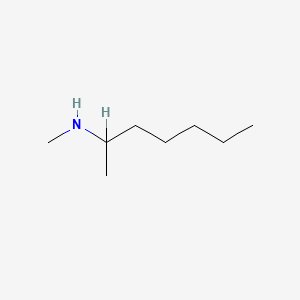

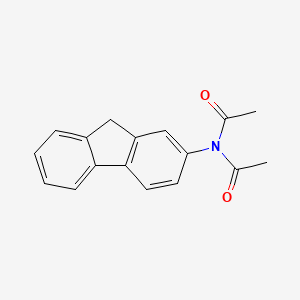

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.